
2-Bromodibenzothiophene
Overview
Description
2-Bromodibenzothiophene is an organobromine compound with the molecular formula C12H7BrS. It is a derivative of dibenzothiophene, where a bromine atom is substituted at the 2-position of the dibenzothiophene ring. This compound is widely used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of organic electronics .
Preparation Methods
2-Bromodibenzothiophene can be synthesized through several methods. One common synthetic route involves the bromination of dibenzothiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as acid clay. The reaction is typically carried out in a solvent like ethylene chloride at a controlled temperature of around 10°C. After the reaction, the product is purified through recrystallization .
Reaction Conditions:
Reagents: Dibenzothiophene, N-bromosuccinimide (NBS), acid clay
Solvent: Ethylene chloride
Temperature: 10°C
Reaction Time: 6 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Bromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dibenzothiophene using reducing agents such as lithium aluminum hydride.
Major Products:
- Substituted dibenzothiophenes
- Dibenzothiophene sulfoxides and sulfones
- Dibenzothiophene
Scientific Research Applications
Applications in Organic Synthesis
- Organic Synthesis Intermediates :
- Squalene Synthase Inhibitor :
- Fluorescent Dyes :
Pharmaceutical Applications
- Pharmaceutical Intermediates :
- Anticancer Research :
Case Study 1: Synthesis of Aminated Derivatives
A study explored the one-pot synthesis of aminated benzo-fused heterocycles using this compound as a starting material. The resulting compounds demonstrated significant biological activity, highlighting the versatility of this compound in generating bioactive molecules .
Case Study 2: Fluorescent Cell Dyes
Research on dibenzothiophene derivatives has shown their utility as fluorescent cell dyes. These compounds facilitate cellular imaging, providing insights into cellular processes and disease mechanisms .
Data Table: Key Applications of this compound
Application Area | Description | Relevant Findings |
---|---|---|
Organic Synthesis | Intermediate for complex organic compounds | Used in drug synthesis pathways |
Pharmaceutical Development | Squalene synthase inhibitor | Potential for cholesterol management |
Fluorescent Dyes | Probes for cellular imaging | Effective in biological imaging studies |
Anticancer Research | Cytotoxic effects against cancer cell lines | Significant activity against HepG2 and MDA-MB-231 |
Mechanism of Action
The mechanism of action of 2-Bromodibenzothiophene primarily involves its role as an intermediate in various chemical reactions. The bromine atom at the 2-position makes it a versatile compound for further functionalization. In organic electronics, it contributes to the formation of conjugated systems that facilitate charge transport and light emission. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound .
Comparison with Similar Compounds
2-Bromodibenzothiophene can be compared with other brominated dibenzothiophenes and related compounds:
2-Bromobenzothiophene: Similar structure but with a single benzene ring fused to a thiophene ring.
2,8-Dibromodibenzothiophene: Contains two bromine atoms, which can lead to different reactivity and applications.
2-Bromodibenzofuran: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: this compound’s unique combination of a bromine atom and a dibenzothiophene structure makes it particularly valuable in the synthesis of organic semiconductors and advanced materials. Its ability to undergo various chemical reactions and form complex structures sets it apart from other similar compounds .
Biological Activity
2-Bromodibenzothiophene (C₁₂H₇BrS), a brominated derivative of dibenzothiophene, has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and applications in various scientific domains.
Molecular Structure:
- Chemical Formula: C₁₂H₇BrS
- Molecular Weight: 263.15 g/mol
- CAS Number: 22439-61-8
Physical Properties:
- Melting Point: 250-252 °C
- Appearance: White to off-white powder/crystals
- Purity: >98% (1H NMR)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Şerbetçi et al. (2012) demonstrated that various sulfur-containing compounds, including derivatives of dibenzothiophene, showed notable antibacterial effects against several strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromine atom may enhance its reactivity towards cellular targets, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its chemical reactivity. Key functional groups, such as the bromine atom and the thiophene ring, are thought to interact with various molecular targets within biological systems. These interactions can lead to the inhibition of specific enzymes or receptors involved in critical cellular pathways.
Case Studies
- Antimicrobial Study : In vitro tests conducted on bacterial strains revealed that this compound significantly inhibited growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .
- Anticancer Study : A study evaluating the effects of dibenzothiophene derivatives on cancer cell lines demonstrated that this compound reduced cell viability by approximately 70% at a concentration of 100 µM after 48 hours of exposure. The study concluded that further exploration into its mechanism could yield promising therapeutic strategies against certain cancers .
Synthesis and Applications
This compound serves as an important intermediate in synthesizing complex organic molecules, particularly in the field of organic electronics. It is utilized in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .
Application | Description |
---|---|
Organic Electronics | Used as a building block for semiconducting materials in OLEDs and OPVs |
Medicinal Chemistry | Explored for potential antimicrobial and anticancer drug development |
Material Science | Applied in creating advanced materials with specific electronic properties |
Properties
IUPAC Name |
2-bromodibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICRIUYZZESMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305909 | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-61-8 | |
Record name | 22439-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromodibenzothiophene a valuable precursor in organic synthesis?
A1: this compound serves as a versatile building block for creating various complex molecules. Its reactivity stems from the bromine atom, which can be readily substituted through reactions like the Nickel-catalyzed cross-coupling reaction [] and Copper (I)-catalyzed Ullmann C–N coupling []. This allows for the introduction of diverse functional groups, leading to the synthesis of novel materials with tailored properties.
Q2: How is this compound utilized in polymer chemistry?
A2: this compound acts as a key starting material for synthesizing monomers like 2-vinyldibenzothiophene [, ]. This monomer, containing the dibenzothiophene moiety, can undergo both homopolymerization and copolymerization with other monomers like styrene [, ]. The resulting polymers exhibit interesting thermal properties, with glass transition temperatures increasing proportionally with the content of the 2-vinyldibenzothiophene unit []. This highlights its potential in developing materials with enhanced thermal stability.
Q3: What are the advantages of using anionic polymerization for 2-vinyldibenzothiophene?
A3: Anionic polymerization of 2-vinyldibenzothiophene demonstrates a living character, meaning the polymerization proceeds without significant termination reactions []. This characteristic allows for precise control over the molecular weight and polydispersity of the resulting poly(2-vinyldibenzothiophene) []. Additionally, it enables the synthesis of well-defined block copolymers with controlled architectures by sequentially adding different monomers during the polymerization process [].
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